molecular formula C6H14N2 B1301898 4-Amino-1-methylpiperidine CAS No. 41838-46-4

4-Amino-1-methylpiperidine

Cat. No.: B1301898
CAS No.: 41838-46-4
M. Wt: 114.19 g/mol
InChI Key: ALOCUZOKRULSAA-UHFFFAOYSA-N
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Description

4-Amino-1-methylpiperidine (4-AMP) is an organic compound that is widely used in a variety of scientific research applications. It is a derivative of piperidine, which is a cyclic organic compound with five carbon atoms and one nitrogen atom. 4-AMP is colorless and has a molecular weight of 116.17 g/mol. It is soluble in water, ethanol, and methanol, and is used in a variety of laboratory experiments.

Scientific Research Applications

Efficient Fmoc Group Removal

4-Methylpiperidine, a relative of 4-Amino-1-methylpiperidine, has been utilized in Solid Phase Peptide Synthesis (SPPS-Fmoc/tBu) for Fmoc group removal. This process is critical for synthesizing peptides with high purity and yield. Notably, using diluted solutions of 4-methylpiperidine enhances environmental and human safety while reducing costs (Rodríguez et al., 2019).

Reductive Amination of Piperidinones

The reductive amination of 2,6-diaryl-3-methylpiperidin-4-ones, closely related to this compound, yields products with potential applications as analgesics, neuroleptics, and antihistamines. These products demonstrate significant efficacy and are characterized using various spectral techniques (Senguttuvan, Murugavelu, & Nagarajan, 2013).

Synthesis of Novel Ortho-Aminocarbonitriles

1-Methylpiperidin-4-one, a compound similar to this compound, is used in the synthesis of ortho-aminocarbonitriles and dicyanoanilines, indicating its versatility in chemical reactions (Mojtahedi et al., 2016).

TOAC as a Material Science and Biochemistry Tool

2,2,6,6-Tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid, a derivative of this compound, is used in peptides as a β-turn and 310/α-helix inducer. It serves as a rigid electron spin resonance probe and fluorescence quencher, showcasing its applications in material science and biochemistry (Toniolo, Crisma, & Formaggio, 1998).

Metabolism of 4-Aminopiperidine Drugs

4-Aminopiperidines, including this compound, are metabolized by cytochrome P450s, primarily CYP3A4. Understanding the molecular interactions in this metabolism aids in drug design, offering insights into optimizing drug metabolism (Sun & Scott, 2011).

Safety and Hazards

4-Amino-1-methylpiperidine is classified as dangerous, with hazard statements H226 and H314 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation .

Future Directions

Piperidines, including 4-Amino-1-methylpiperidine, are among the most important synthetic fragments for designing drugs . Recent scientific advances in the discovery and biological evaluation of potential drugs containing the piperidine moiety suggest promising future directions .

Biochemical Analysis

Biochemical Properties

4-Amino-1-methylpiperidine plays a significant role in biochemical reactions, particularly as an intermediate in organic synthesis and pharmaceutical development. It interacts with various enzymes and proteins, facilitating reactions that involve the transfer of amino groups. For instance, it can act as a substrate for transaminases, enzymes that catalyze the transfer of amino groups from amino acids to keto acids. This interaction is crucial in the synthesis of various biologically active compounds .

Cellular Effects

The effects of this compound on cellular processes are diverse. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to modulate the activity of certain signaling pathways involved in cell proliferation and apoptosis. By interacting with specific receptors and enzymes, this compound can alter the expression of genes related to cell cycle regulation and metabolic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and the overall metabolic flux. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause alterations in cellular processes, including changes in cell viability and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing certain metabolic pathways or modulating immune responses. At high doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal effects without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can participate in amino acid metabolism, acting as a precursor for the synthesis of other biologically active compounds. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes in metabolic pathways, leading to changes in the levels of metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For example, it may be transported into cells via amino acid transporters and subsequently distributed to various organelles where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the mitochondria, where it influences metabolic processes, or to the nucleus, where it affects gene expression and cell cycle regulation .

Properties

IUPAC Name

1-methylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c1-8-4-2-6(7)3-5-8/h6H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALOCUZOKRULSAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80372116
Record name 4-Amino-1-methylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41838-46-4
Record name 4-Amino-1-methylpiperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41838-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-1-methylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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